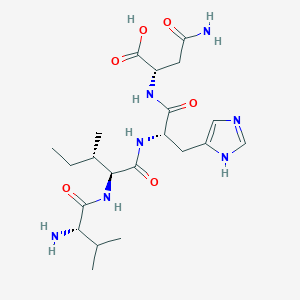
(S)-4-amino-2-((S)-2-((2S,3S)-2-((S)-2-amino-3-methylbutanamido)-3-methylpentanamido)-3-(1H-imidazol-4-yl)propanamido)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensinogen fragment 11-14 is a synthetic peptide derived from the larger angiotensinogen protein. This fragment consists of the amino acids Valine, Isoleucine, Histidine, and Asparagine. It is a product of the action of human kidney renin on human angiotensinogen . Angiotensinogen is the sole precursor of all angiotensin peptides, which play crucial roles in the regulation of blood pressure and fluid balance .
準備方法
Synthetic Routes and Reaction Conditions
Angiotensinogen fragment 11-14 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of angiotensinogen fragment 11-14 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
化学反応の分析
Types of Reactions
Angiotensinogen fragment 11-14 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of histidine can lead to decreased binding affinity to its target receptors .
科学的研究の応用
Angiotensinogen fragment 11-14 has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
作用機序
The mechanism of action of angiotensinogen fragment 11-14 involves its interaction with the renin-angiotensin system. Renin cleaves angiotensinogen to produce angiotensin I, which is further processed to angiotensin II. Angiotensin II binds to its receptors, leading to vasoconstriction and increased blood pressure. Angiotensinogen fragment 11-14 may modulate this pathway by influencing the activity of renin and other enzymes involved in the cascade .
類似化合物との比較
Similar Compounds
Angiotensin I: A decapeptide produced from the cleavage of angiotensinogen by renin.
Angiotensin II: An octapeptide derived from angiotensin I, known for its potent vasoconstrictive properties.
Angiotensin III: A heptapeptide formed from the degradation of angiotensin II, with similar but less potent effects.
Uniqueness
Angiotensinogen fragment 11-14 is unique due to its specific sequence and its role as a substrate for renin. Unlike other angiotensin peptides, it does not directly exert biological effects but serves as a precursor in the renin-angiotensin system .
特性
分子式 |
C21H35N7O6 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34)/t11-,13-,14-,16-,17-/m0/s1 |
InChIキー |
LVPCJMUBOHOZHE-LLLJDESDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
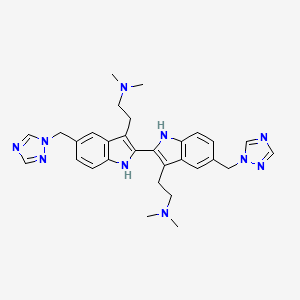
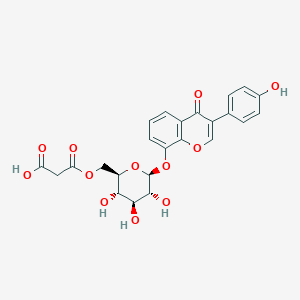

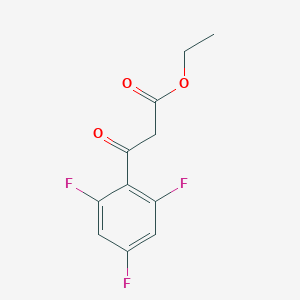
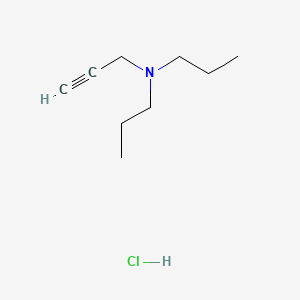
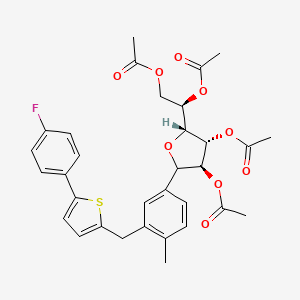
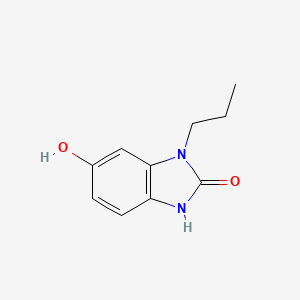
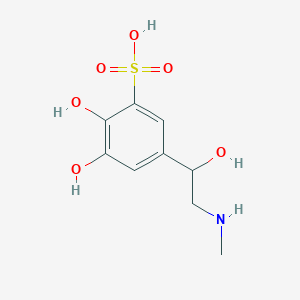
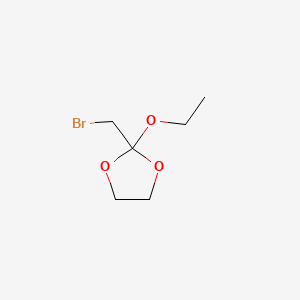
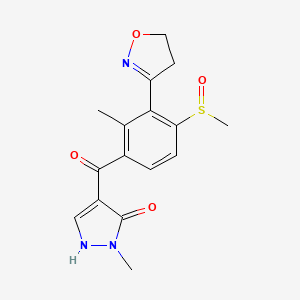
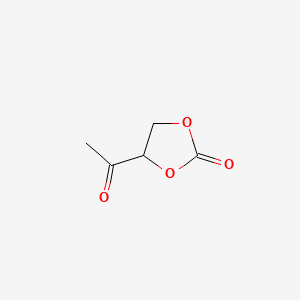
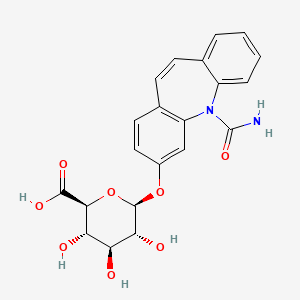
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
